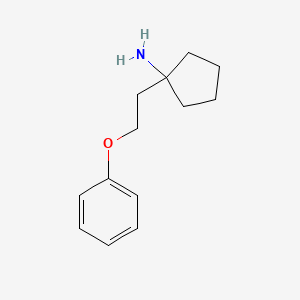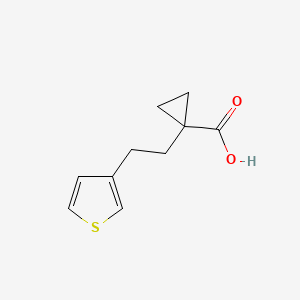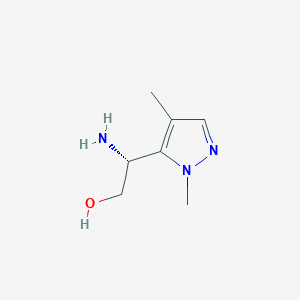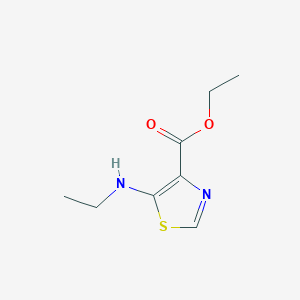
Ethyl 2-(4-aminopyrimidin-2-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is versatile and can be used in different forms, including its free acid form, its ethyl ester, and its sodium salt.
Méthodes De Préparation
Ethyl 2-(4-aminopyrimidin-2-yl)acetate can be synthesized through a variety of methods. The most common method involves the condensation reaction of 4-aminopyrimidine and ethyl chloroacetate in the presence of an acid catalyst. This reaction results in the formation of this compound and hydrochloric acid. Industrial production methods typically involve similar synthetic routes but on a larger scale, ensuring high purity and yield.
Analyse Des Réactions Chimiques
Ethyl 2-(4-aminopyrimidin-2-yl)acetate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidized derivatives.
Reduction: It can be reduced to form reduced derivatives.
Substitution: It undergoes substitution reactions where the ethyl group can be replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. .
Applications De Recherche Scientifique
Ethyl 2-(4-aminopyrimidin-2-yl)acetate has been used in a variety of scientific research applications:
Chemistry: It serves as a starting material for the synthesis of other compounds, such as 4-aminopyrimidine-2-acetic acid and its derivatives.
Biology: It has been studied for its biochemical and physiological effects, including its potential to reduce inflammation and its anti-cancer and anti-bacterial properties.
Medicine: This compound has been used in the synthesis of various pharmaceuticals and other compounds with medicinal applications.
Industry: It is used in laboratory experiments due to its versatility and availability in different forms.
Mécanisme D'action
The mechanism of action of ethyl 2-(4-aminopyrimidin-2-yl)acetate is not fully understood. it is believed to act as an inhibitor of enzymes involved in the metabolism of drugs and other compounds. In particular, it is thought to inhibit the enzyme cytochrome P450, which is involved in the metabolism of drugs. It is also believed to inhibit the enzyme monoamine oxidase, which is involved in the metabolism of neurotransmitters.
Comparaison Avec Des Composés Similaires
Ethyl 2-(4-aminopyrimidin-2-yl)acetate can be compared with other similar compounds, such as:
2-Aminopyrimidine: This compound is a precursor to many pyrimidine derivatives and has similar biochemical properties.
4-Aminopyrimidine-2-acetic acid: This is a derivative of this compound and shares many of its properties.
5-Aminopyrimidine-2-acetic acid: Another derivative with similar applications and properties. The uniqueness of this compound lies in its versatility and the variety of forms it can take, making it a valuable compound in scientific research.
Propriétés
Formule moléculaire |
C8H11N3O2 |
|---|---|
Poids moléculaire |
181.19 g/mol |
Nom IUPAC |
ethyl 2-(4-aminopyrimidin-2-yl)acetate |
InChI |
InChI=1S/C8H11N3O2/c1-2-13-8(12)5-7-10-4-3-6(9)11-7/h3-4H,2,5H2,1H3,(H2,9,10,11) |
Clé InChI |
ZMHDKXAZKPGKHI-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CC1=NC=CC(=N1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-{1-[(Tert-butoxy)carbonyl]-3-hydroxyazetidin-3-yl}cyclopropane-1-carboxylicacid](/img/structure/B13567668.png)



![3-(Bicyclo[2.2.1]heptan-2-yl)-1,1,1-trifluoropropan-2-ol](/img/structure/B13567691.png)

![2,2'-({2-[4-(2-Hydroxyethyl)piperazin-1-yl]ethyl}azanediyl)di(ethan-1-ol)](/img/structure/B13567701.png)


![3,7-Dimethyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-7-carboxylic acid](/img/structure/B13567712.png)
